molecular formula C5H11NO2 B12290725 5-Hydroxypentanal oxime

5-Hydroxypentanal oxime

Cat. No.: B12290725
M. Wt: 117.15 g/mol
InChI Key: YWEKQYZNCOGVBB-GQCTYLIASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The classical method for synthesizing 5-Hydroxypentanal oxime involves the reaction of hydroxylamine with 5-hydroxypentanal. The reaction typically occurs under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the oxime group. The reaction can be represented as follows:

HO(CH2)4CHO+NH2OHHO(CH2)4CH=NOH+H2O\text{HO(CH}_2\text{)}_4\text{CHO} + \text{NH}_2\text{OH} \rightarrow \text{HO(CH}_2\text{)}_4\text{CH=NOH} + \text{H}_2\text{O} HO(CH2​)4​CHO+NH2​OH→HO(CH2​)4​CH=NOH+H2​O

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxypentanal oxime can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The hydroxyl and oxime groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include alkyl halides and acid chlorides.

Major Products

    Oxidation: 5-Hydroxyvaleraldehyde or 5-oxopentanal.

    Reduction: 5-Aminopentanal.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Hydroxypentanal oxime has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Hydroxypentanal oxime is primarily related to its ability to form stable complexes with metal ions and its reactivity with various nucleophiles and electrophiles. The oxime group can act as a nucleophile, attacking electrophilic centers in other molecules, while the hydroxyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxyvaleraldehyde: Similar structure but lacks the oxime group.

    Pentanal oxime: Similar structure but lacks the hydroxyl group.

    5-Aminopentanal: Similar structure but has an amine group instead of an oxime group.

Uniqueness

5-Hydroxypentanal oxime is unique due to the presence of both hydroxyl and oxime functional groups, which confer distinct chemical reactivity and potential applications. This dual functionality makes it a versatile compound in various chemical reactions and applications.

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

(5E)-5-hydroxyiminopentan-1-ol

InChI

InChI=1S/C5H11NO2/c7-5-3-1-2-4-6-8/h4,7-8H,1-3,5H2/b6-4+

InChI Key

YWEKQYZNCOGVBB-GQCTYLIASA-N

Isomeric SMILES

C(CCO)C/C=N/O

Canonical SMILES

C(CCO)CC=NO

Origin of Product

United States

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